Pyrrolifene
Overview
Description
Pyrroliphene: is a pharmaceutical compound used primarily in the diagnosis and treatment of serotonin-related conditions such as depression, anxiety, obsessive-compulsive disorder, and autism . It is known for its ability to bind to the serotonin transporter gene, inhibiting serotonin reuptake and increasing serotonergic neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrroliphene is synthesized through a series of chemical reactions involving the condensation of specific precursors. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . The reaction is carried out at a temperature of 165–200°C and a pressure of 17–21 MPa .
Industrial Production Methods: Industrial production of pyrroliphene involves a continuous tube- or tube bundle reactor operated in the cycle gas method . The catalyst is arranged as a fixed-bed, and the conversion is carried out in the downflow mode. The product is obtained after multistage purification and separation by extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions: Pyrroliphene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidines and pyrroles, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyrroliphene has a wide range of scientific research applications:
Mechanism of Action
Pyrroliphene exerts its effects by binding to the serotonin transporter gene, inhibiting serotonin reuptake, and increasing serotonergic neurotransmission . This mechanism enhances the availability of serotonin in the synaptic cleft, leading to improved mood and reduced symptoms of depression and anxiety .
Comparison with Similar Compounds
Pyrrolidine: A cyclic secondary amine used in various chemical syntheses.
Pyrrolone: A five-membered heterocycle with significant pharmaceutical effects.
Pyrrolidinone: Another five-membered heterocycle known for its diverse biological activities.
Uniqueness of Pyrroliphene: Pyrroliphene is unique due to its specific binding to the serotonin transporter gene and its ability to inhibit serotonin reuptake . This makes it particularly effective in treating serotonin-related disorders compared to other similar compounds .
Properties
IUPAC Name |
(3-methyl-1,2-diphenyl-4-pyrrolidin-1-ylbutan-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21/h3-8,11-14,19H,9-10,15-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSOFSIDLMRECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935549 | |
Record name | 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-97-2 | |
Record name | Pyrrolifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRROLIPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q0WA2589 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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